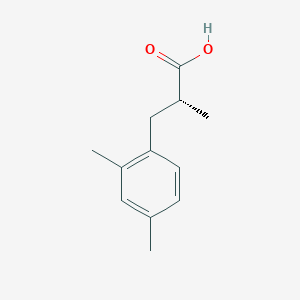

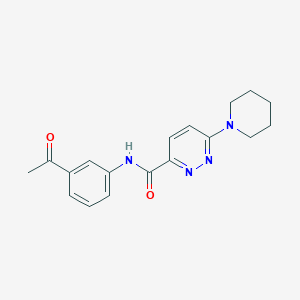

![molecular formula C17H14FNO5S B2809153 N-(4-(苯并[d][1,3]二氧杂环戊-5-基氧基)丁-2-炁-1-基)-2-氟苯磺酰胺 CAS No. 1448053-93-7](/img/structure/B2809153.png)

N-(4-(苯并[d][1,3]二氧杂环戊-5-基氧基)丁-2-炁-1-基)-2-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The benzo[d][1,3]dioxol-5-yl group is an integral part of many natural products, such as sesamol and piperine . Compounds containing this group have been explored due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Synthesis Analysis

The synthesis of compounds containing the benzo[d][1,3]dioxol-5-yl group can involve various methods. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of compounds containing the benzo[d][1,3]dioxol-5-yl group can be determined using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, the molecular weight of a compound containing this group can be determined using mass spectrometry .科学研究应用

COX-2抑制剂在抗炎应用中的作用

桥本等人(2002年)所描述的磺酰胺衍生物已被评估其抑制环氧合酶-2(COX-2)和环氧合酶-1(COX-1)酶的能力。已经发现氟原子的引入可以保留COX-2效力,同时显着提高COX1/COX-2选择性,从而识别出用于治疗类风湿关节炎、骨关节炎和急性疼痛的有效、高度选择性和口服活性COX-2抑制剂Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002。

对映选择性氟化

磺酰胺化合物已用于对映选择性氟化反应,提高了产物的对映选择性。Yasui等人(2011年)引入了N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺(NFBSI)作为流行氟化试剂N-氟苯磺酰亚胺(NFSI)的空间要求类似物,以提高甲硅烯醇醚氟化的对映选择性H. Yasui, Takeshi Yamamoto, Takehisa Ishimaru, T. Fukuzumi, Etsuko Tokunaga, Kakehi Akikazu, M. Shiro, N. Shibata, 2011。

抗癌活性

磺酰胺衍生物也因其在癌症治疗中的潜力而被探索。例如,在各种研究中,具有磺酰胺部分的化合物显示出DNA结合、DNA切割、遗传毒性和抗癌活性。González-Álvarez等人(2013年)报道了混合配体的铜(II)-磺酰胺配合物在体外显示出有希望的结果,表明它们在癌症治疗中作为治疗剂的潜力M. González-Álvarez, Alejandro Pascual-Álvarez, L. del Castillo Agudo, A. Castiñeiras, M. Liu-González, J. Borrás, Gloria Alzuet-Piña, 2013。

抗菌剂

Abbasi等人(2016年)的研究重点是合成具有苯并二氧杂环部分的N-取代磺酰胺,以研究其抗菌潜力。这些化合物对各种革兰氏阴性菌和革兰氏阳性菌菌株表现出有效的治疗潜力,突出了磺酰胺衍生物在开发新型抗菌剂方面的多功能性M. Abbasi, S. Tariq, Aziz‐ur‐Rehman, S. Z. Siddiqui, I. Ahmad, R. Malik, S. A. Shah, 2016。

作用机制

The mechanism of action of compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound and its biological target. For example, some compounds with this group have been found to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

安全和危害

The safety and hazards associated with compounds containing the benzo[d][1,3]dioxol-5-yl group can vary widely depending on the specific compound. For example, some compounds with this group may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

未来方向

The future directions for research on compounds containing the benzo[d][1,3]dioxol-5-yl group are likely to involve further exploration of their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies on their biological activities and mechanisms of action could lead to the development of new therapeutic agents .

属性

IUPAC Name |

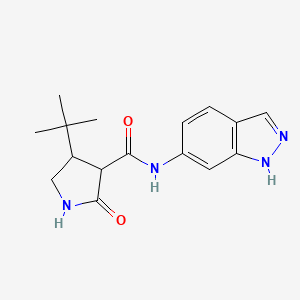

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO5S/c18-14-5-1-2-6-17(14)25(20,21)19-9-3-4-10-22-13-7-8-15-16(11-13)24-12-23-15/h1-2,5-8,11,19H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDOOAYAVDIIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

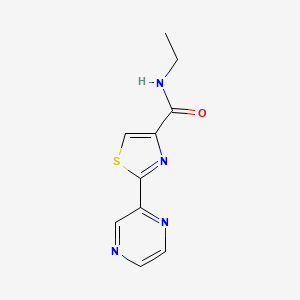

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)

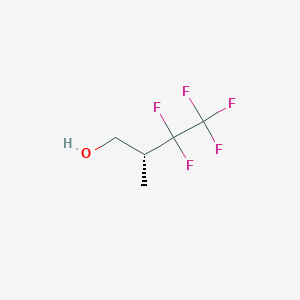

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

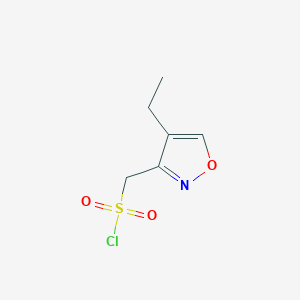

![1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2809080.png)

![[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine](/img/structure/B2809083.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)